molecular formula C25H28N2O4S B298139 N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B298139
M. Wt: 452.6 g/mol
InChI Key: QFIPLAJPEJMKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMS-10, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in inflammation and cancer growth. This compound may also modulate the immune system by affecting the activity of immune cells, such as T cells and B cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-inflammatory, and immune-modulatory properties, which may be useful in developing new therapies for these diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry and purification techniques to obtain a pure and stable compound.

Future Directions

There are several future directions for N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide research. One direction is to further investigate the mechanism of action of this compound and its effects on various cell types and disease models. Another direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, future research could focus on developing this compound derivatives with improved therapeutic properties and lower toxicity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans for various diseases.
Conclusion
In conclusion, this compound, or this compound, is a novel compound that has gained attention due to its potential therapeutic applications in various diseases. The synthesis method of this compound is complex, but it has been shown to have anti-cancer, anti-inflammatory, and immune-modulatory properties. Future research could focus on further investigating the mechanism of action of this compound, developing more efficient synthesis methods, and evaluating the safety and efficacy of this compound in humans for various diseases.

Synthesis Methods

The synthesis of N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves several steps, including the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxy-5-methylbenzylamine to form the intermediate compound. The intermediate compound is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, this compound. The synthesis method is a multi-step process that requires expertise in organic chemistry and purification techniques to obtain a pure and stable compound.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been studied extensively for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its anti-inflammatory properties, which may be useful in treating various inflammatory diseases, such as arthritis and multiple sclerosis. Additionally, this compound has been shown to modulate the immune system, which may be useful in treating autoimmune disorders, such as lupus and rheumatoid arthritis.

properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

2-(3,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C25H28N2O4S/c1-17-6-11-22(12-7-17)32(29,30)27(21-10-9-19(3)20(4)15-21)16-25(28)26-23-14-18(2)8-13-24(23)31-5/h6-15H,16H2,1-5H3,(H,26,28)

InChI Key

QFIPLAJPEJMKNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC(=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)C)OC)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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